molecular formula C6H9N3O B13641080 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol

Katalognummer: B13641080
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: PJQPNYVLWRQHHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol is a heterocyclic compound that features a pyrazolo[1,5-a]imidazole core structure with a methanol group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine with a suitable carbonyl compound followed by cyclization can yield the desired pyrazolo[1,5-a]imidazole core . The methanol group can then be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

{1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of the pyrazolo[1,5-a]imidazole core, such as aldehydes, carboxylic acids, and substituted methanol derivatives .

Wirkmechanismus

The mechanism by which {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol include other pyrazolo[1,5-a]imidazole derivatives and related heterocycles such as imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines .

Uniqueness

What sets {1H,2H,3H-pyrazolo[1,5-a]imidazol-6-yl}methanol apart is its unique combination of the pyrazolo[1,5-a]imidazole core with a methanol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-ylmethanol

InChI

InChI=1S/C6H9N3O/c10-4-5-3-6-7-1-2-9(6)8-5/h3,7,10H,1-2,4H2

InChI-Schlüssel

PJQPNYVLWRQHHT-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=CC(=N2)CO)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.